molecular formula C12H10Br2N2 B8591421 1,2-Bis(3-bromophenyl)hydrazine

1,2-Bis(3-bromophenyl)hydrazine

Cat. No. B8591421
M. Wt: 342.03 g/mol
InChI Key: MLCFJHYVWDGOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05652239

Procedure details

To a stirred solution of 50% NaOH (3.6 mL, 45 mM) was added 3-bromonitrobenzene (15 g, 74 mM) and the resulting solution was heated to 60° C. Zinc dust (11 g, 170 mM) was added in portions in such a manner as to keep the reaction temperature below 80° C. After the addition was complete, 20% NaOH (22 mL, 113 mM) was added followed by water (37 mL). An additional portion of zinc dust (14 g, 220 mM) was then added in one portion. The resulting mixture was heated at 70° C. for 1 hour, cooled to room temperature, and poured into ether (200 mL). The liquid was decanted away from the solids and the solids were resuspended in ether and this procedure was repeated an additional three times. The organic layers were combined, dried over Na2SO4, and concentrated. Purification by flash column chromatography afforded the titled compound as a white solid (10.1 g, 79%). NMR (CDCl3): 6.99 (m, 6H), 6.76 (dd, J1 =1 Hz, J2 =8 Hz), 5.66 (br s, 2H). MS(CI): 341/343(M+1).
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
37 mL
Type
reactant
Reaction Step Three
Name
Quantity
11 g
Type
catalyst
Reaction Step Four
Name
Quantity
14 g
Type
catalyst
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
79%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([N+:10]([O-])=O)[CH:7]=[CH:8][CH:9]=1.O>[Zn].CCOCC>[Br:3][C:4]1[CH:5]=[C:6]([NH:10][NH:10][C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([Br:3])[CH:5]=2)[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
37 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
11 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
14 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 80° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 70° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The liquid was decanted away from the solids
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NNC1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.